molecular formula C22H14Cl4N2O2 B12000407 2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

Cat. No.: B12000407
M. Wt: 480.2 g/mol
InChI Key: HLWNFZUSCCQXTE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar chlorine substitution but lacking the complex benzoxazine ring system.

    7,9-Dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Shares the benzoxazine ring system but differs in the substitution pattern.

Uniqueness

2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is unique due to its combination of multiple chlorine atoms and a fused benzoxazine ring system. This structure imparts specific chemical properties and reactivity, making it valuable for specialized research applications.

Properties

Molecular Formula

C22H14Cl4N2O2

Molecular Weight

480.2 g/mol

IUPAC Name

2,4-dichloro-6-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C22H14Cl4N2O2/c23-12-6-14-19-10-18(11-4-2-1-3-5-11)27-28(19)22(30-21(14)17(26)9-12)15-7-13(24)8-16(25)20(15)29/h1-9,19,22,29H,10H2

InChI Key

HLWNFZUSCCQXTE-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=C(C(=CC(=C5)Cl)Cl)O

Origin of Product

United States

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